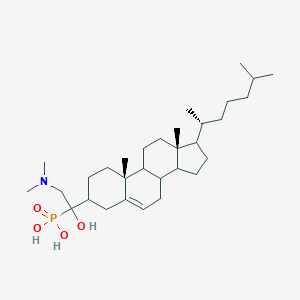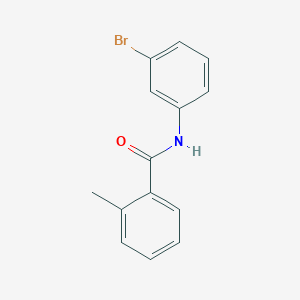
N-(3-bromophenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-methylbenzamide, also known as 3-Bromo-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential use as an anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-2-methylbenzamide is not fully understood. However, it has been suggested that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemische Und Physiologische Effekte
N-(3-bromophenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, as mentioned earlier. It has also been shown to induce the expression of cell cycle inhibitors such as p21 and p27, which can lead to cell cycle arrest and the inhibition of cancer cell proliferation. Additionally, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bad, and to decrease the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-2-methylbenzamide. One possible direction is the further investigation of its mechanism of action, particularly with regard to its inhibition of HDACs. Another possible direction is the development of more efficient synthesis methods for N-(3-bromophenyl)-2-methylbenzamide, which could make it more accessible for further study. Additionally, further studies could be conducted to investigate its potential as a cancer treatment, including in vivo studies to assess its efficacy and safety in animal models.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-methylbenzamide involves the reaction of 3-bromoaniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-methylbenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.
Eigenschaften
CAS-Nummer |
123862-54-4 |
|---|---|
Produktname |
N-(3-bromophenyl)-2-methylbenzamide |
Molekularformel |
C14H12BrNO |
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
FMDYTDLTFURXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



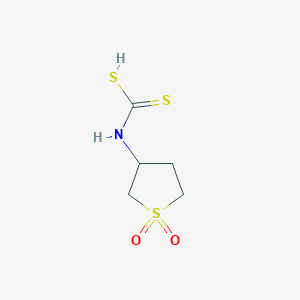
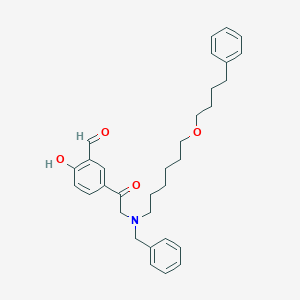
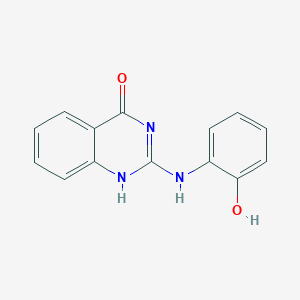
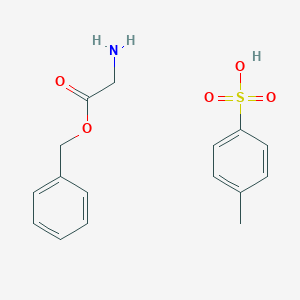
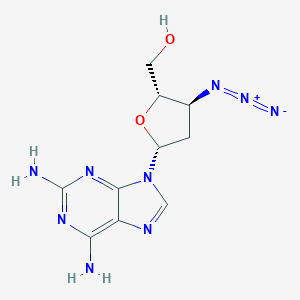
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
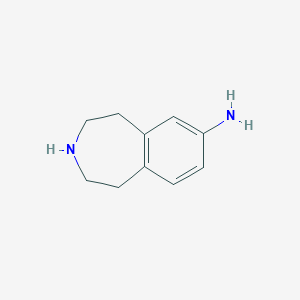
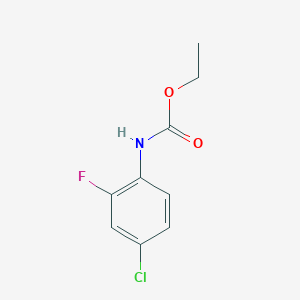

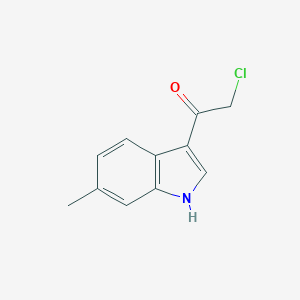
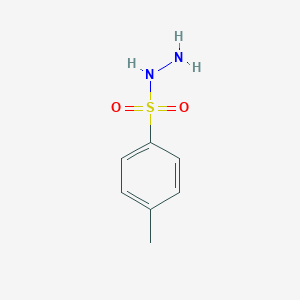
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
